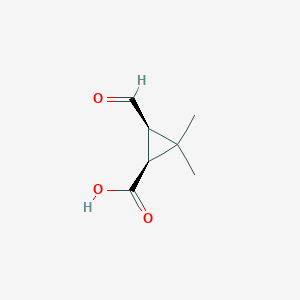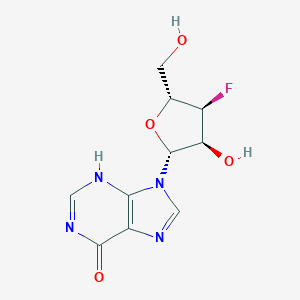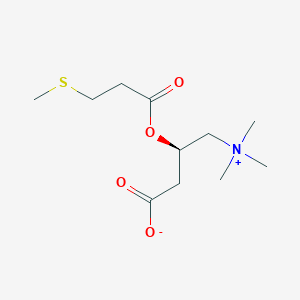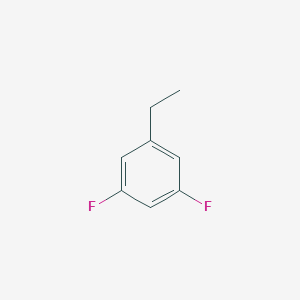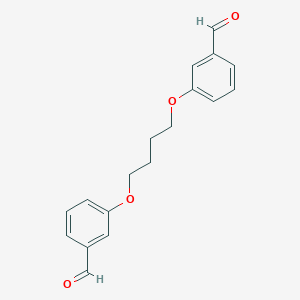
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid
描述
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid, also known as TFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. TFB is a highly fluorinated carboxylic acid that can be synthesized using various methods. Its unique chemical structure has led to its use in different research studies, including drug discovery, materials science, and environmental science.
科学研究应用
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including drug discovery, materials science, and environmental science. In drug discovery, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a starting material for synthesizing various drugs, including antiviral and anticancer agents. In materials science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a building block for synthesizing polymers and liquid crystals. In environmental science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a marker for studying the fate and transport of perfluoroalkyl substances in the environment.
作用机制
The mechanism of action of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is not fully understood. However, it is known that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can act as a ligand for various receptors and enzymes, including peroxisome proliferator-activated receptor alpha (PPARα) and cytochrome P450 enzymes. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to activate PPARα, which plays a crucial role in lipid metabolism and inflammation. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Biochemical and Physiological Effects
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can induce apoptosis in cancer cells and inhibit the growth of viruses, including hepatitis C virus and human immunodeficiency virus. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to reduce inflammation and oxidative stress in animal models of liver injury and diabetes. However, the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on human health are not fully understood, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has several advantages for lab experiments, including its high stability, solubility, and reactivity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also relatively easy to synthesize and purify, making it a useful starting material for various research studies. However, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has some limitations, including its high cost and potential toxicity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also a highly fluorinated compound, which can make it difficult to analyze using standard analytical techniques.
未来方向
There are several future directions for research involving 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid. One direction is to study the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on different receptors and enzymes, including PPARα and cytochrome P450 enzymes. Another direction is to investigate the potential use of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in drug discovery, particularly for the development of antiviral and anticancer agents. Additionally, more research is needed to determine the safety and efficacy of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in humans, as well as its potential environmental impacts. Overall, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.
属性
CAS 编号 |
118829-14-4 |
|---|---|
产品名称 |
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid |
分子式 |
C8H2F6O2 |
分子量 |
244.09 g/mol |
IUPAC 名称 |
2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)4(6(3)11)8(12,13)14/h1H,(H,15,16) |
InChI 键 |
SUUYTEUAWNNSEE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
